4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione
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Overview
Description
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core, which is characteristic of anthraquinones, and has additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are further oxidized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated anthraquinone derivatives.
Scientific Research Applications
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound with a similar 9,10-dioxoanthracene core.
1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups at different positions.
2-Methyl-9,10-anthraquinone: A methylated derivative with different substitution patterns.
Uniqueness
4,5-Dihydroxy-7-methylanthracene-2,9,10(1H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
References
Properties
CAS No. |
112683-58-6 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4,5-dihydroxy-7-methyl-1H-anthracene-2,9,10-trione |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-3,5,17-18H,4H2,1H3 |
InChI Key |
RBLJKYCRSCQLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)CC(=O)C=C3O |
Origin of Product |
United States |
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